"4-Bromo-3-methylbenzoic acid benzyl ester" physical properties
"4-Bromo-3-methylbenzoic acid benzyl ester" physical properties
Physicochemical Profiling & Synthetic Utility of a Halogenated Benzoate Scaffold
Executive Summary: The Structural Scaffold
Benzyl 4-bromo-3-methylbenzoate (Predicted CAS: Custom Synthesis; Analogous Parent Acid CAS: 7697-28-1 ) represents a specialized intermediate in medicinal chemistry.[1] It serves as a lipophilic, orthogonal building block, primarily utilized when the carboxylic acid moiety requires benzyl protection to survive conditions (such as strong bases) that would otherwise deprotonate the free acid.[1][2]
Unlike its commercially ubiquitous methyl ester analog (Methyl 4-bromo-3-methylbenzoate, CAS 148547-19-7), the benzyl ester provides a specific strategic advantage: cleavability via hydrogenolysis (H₂/Pd-C) .[1] This allows for the regeneration of the carboxylic acid under neutral conditions, preserving sensitive functional groups installed at the bromine position via cross-coupling.[1][2]
Physicochemical Properties: Experimental & Predicted
Due to the specialized nature of the benzyl ester variant, experimental data is best triangulated against its parent acid and methyl ester analog.[1][2] The benzyl ester is characterized by significantly higher lipophilicity (LogP) and molecular weight.[1][2]
Table 1: Comparative Physicochemical Data
| Property | Parent Acid (Experimental) | Methyl Ester (Experimental) | Benzyl Ester (Target) |
| CAS Number | 7697-28-1 | 148547-19-7 | Custom Intermediate |
| Formula | C₈H₇BrO₂ | C₉H₉BrO₂ | C₁₅H₁₃BrO₂ |
| Mol.[3][4][5][6][7] Weight | 215.04 g/mol | 229.07 g/mol | 305.17 g/mol |
| Physical State | White/Tan Powder | Low Melting Solid (38-44°C) | Viscous Oil / Low Melting Solid |
| Melting Point | 212–216 °C | 38–44 °C | Predicted: 45–55 °C |
| Boiling Point | ~311 °C | ~287 °C | Predicted: ~390 °C |
| LogP (Hydrophobicity) | 2.9–3.1 | 3.4 | 4.8–5.2 (High Lipophilicity) |
| Solubility | DMSO, Methanol | Chloroform, EtOAc | DCM, Toluene, THF |
Technical Insight: The introduction of the benzyl group increases the LogP by approximately 1.5–2.0 units compared to the free acid.[1][2] This drastically alters the purification strategy; while the acid can be purified by base extraction, the benzyl ester requires silica gel chromatography (typically eluting in 5–10% EtOAc/Hexanes).[1][2]
Synthetic Protocol: Steglich Esterification
As this compound is often synthesized in-house rather than purchased, the following protocol is the industry standard for generating high-yield benzyl esters from hindered benzoic acids without using harsh acyl chlorides.[1]
Reaction Principle: The steric hindrance provided by the ortho-methyl group (position 3) relative to the carboxylic acid is minimal, but the para-bromine atom exerts electronic deactivation. The Steglich method (DCC/DMAP) proceeds under mild conditions to avoid racemization (if chiral centers were present) or thermal degradation.[1][2]
Step-by-Step Methodology
-
Reagents:
-
Procedure:
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Dissolution: Dissolve the acid and benzyl alcohol in anhydrous DCM (0.2 M concentration) under an inert atmosphere (Nitrogen/Argon).
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Activation (0°C): Cool the solution to 0°C in an ice bath. Add DCC dropwise (dissolved in minimal DCM) to control the exotherm.
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Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 12–16 hours. A white precipitate (dicyclohexylurea, DCU) will form.[1][2]
-
Workup: Filter off the DCU precipitate through a Celite pad.[1][2] Wash the filtrate with 1N HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and Brine.[1][2]
-
Purification: Dry over MgSO₄, concentrate, and purify via flash column chromatography (Hexanes:EtOAc gradient).
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Visualization: Synthetic Workflow
Caption: Steglich esterification workflow converting the parent acid to the target benzyl ester under mild conditions.
Structural Analysis & Reactivity Profile
The utility of Benzyl 4-bromo-3-methylbenzoate lies in its bifunctional nature.[1] It possesses two distinct reactive sites that can be manipulated orthogonally.[1][2][8]
A. The Aryl Bromide (C-Br)
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Reactivity: High susceptibility to Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
Steric Influence: The methyl group at C3 is ortho to the bromine at C4.[1][2] This creates a "steric gate" that may slow down oxidative addition slightly compared to a non-substituted analog, but it also prevents unwanted side reactions at the C3 position.[1][2]
-
Application: Used to install biaryl systems or amine functionalities.[1][2]
B. The Benzyl Ester (COOBn)[1][2]
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Role: Protecting group.
-
Stability: Stable against basic hydrolysis conditions (e.g., K₂CO₃ used in Suzuki coupling) where a methyl ester might partially hydrolyze.[1][2]
-
Deprotection: Cleaved cleanly by Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), regenerating the carboxylic acid without affecting the newly formed biaryl bond (unless the new bond is also reducible, e.g., an alkene).[1][2]
Visualization: Reactivity Logic
Caption: Orthogonal reactivity map showing C-Br coupling and Ester deprotection pathways.
Analytical Characterization Expectations
To validate the synthesis of this specific ester, the following spectral signals are diagnostic:
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¹H NMR (CDCl₃, 400 MHz):
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MS (ESI+):
References
-
PubChem. (2025).[1][2] 4-Bromo-3-methylbenzoic acid (Compound Summary).[1][2][5][7][9][10] National Library of Medicine.[1][2] [Link][1][2]
-
Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids.[1][2] Angewandte Chemie International Edition.[1][2][9] (Standard protocol reference for the described synthesis).
Sources
- 1. 4-Bromo-3-methylbenzoic acid | C8H7BrO2 | CID 82131 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | CID 256687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7697-28-1|4-Bromo-3-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 4. 92152-56-2|4-BRomo-benzoic acid benzyl ester|BLD Pharm [bldpharm.com]
- 5. 4-Bromo-3-methylbenzoic acid | 7697-28-1 [chemicalbook.com]
- 6. Benzoic acid, 4-bromo-, methyl ester [webbook.nist.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. quora.com [quora.com]
- 9. Methyl 4-bromo-3-methylbenzoate | 148547-19-7 [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
